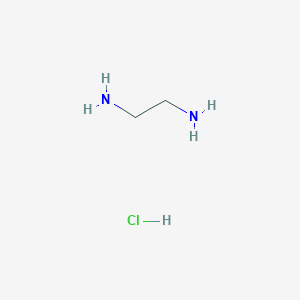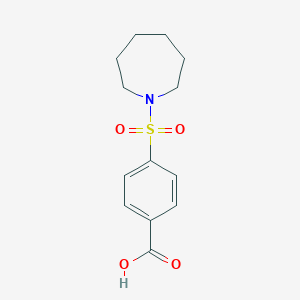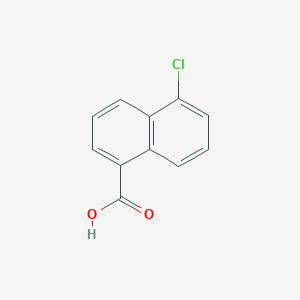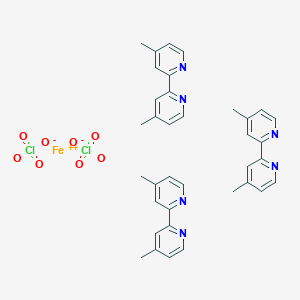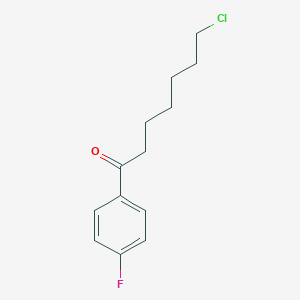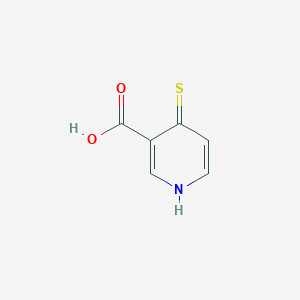
4-Mercaptopyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mercaptopyridine-3-carboxylic acid is a compound that belongs to the class of organosulfur compounds, specifically a thiol derivative of pyridine carboxylic acid. While the provided papers do not directly discuss 4-Mercaptopyridine-3-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-Mercaptopyridine-3-carboxylic acid.
Synthesis Analysis
The synthesis of related mercaptopyridine derivatives can be complex and involves multiple steps. For instance, the synthesis of 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is achieved through a three-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine . This method could potentially be adapted for the synthesis of 4-Mercaptopyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of mercaptopyridine derivatives is characterized by the presence of a thiol group attached to the pyridine ring. In the case of 4-Mercaptopyridine-3-carboxylic acid, the thiol group would be at the 4-position, and the carboxylic acid group at the 3-position of the pyridine ring. The structure of related azaphenoxathiine systems, which are synthesized from mercaptopyridine derivatives, was confirmed by (13)C NMR spectroscopy .
Chemical Reactions Analysis
Mercaptopyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, mercurated pyridine-3-carboxylic anhydride reacts with nucleophilic reagents such as thiolates, cyanides, and iodides, indicating the reactivity of the carbon bonded with mercury . This suggests that 4-Mercaptopyridine-3-carboxylic acid could also participate in nucleophilic substitution reactions due to the presence of the thiol group.
Physical and Chemical Properties Analysis
The physical and chemical properties of mercaptopyridine derivatives can be inferred from their molecular structure and the nature of their functional groups. For instance, the study of organic monolayers of 4-mercaptopyridine on Au(111) electrodes in perchloric acid solution using scanning tunneling microscopy revealed an ordered structure with specific intermolecular distances, indicating strong intermolecular interactions . This could imply that 4-Mercaptopyridine-3-carboxylic acid may also form stable monolayers on metal surfaces, which could be of interest in surface chemistry applications.
科学的研究の応用
Chemical Synthesis and Modification
4-Mercaptopyridine-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the S-methylation of N-containing heterocyclic thiols, including 2-Mercaptopyridine-3-carboxylic acid, with methanol under acidic conditions to afford S-methylated methyl ester derivatives illustrates the compound's role in facilitating nucleophilic substitution reactions and introducing functional groups into heterocyclic compounds (Shimizu et al., 2010).
Coordination Chemistry
The compound's ability to form stable complexes with metals has been explored in coordination chemistry. This property is utilized in synthesizing metal-organic frameworks (MOFs) and other coordination compounds, which are crucial for catalysis, environmental remediation, and material science applications. The study by Wang and Feng (2010) on 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate provides insights into the structural characteristics of these complexes and their potential applications in designing new materials with specific properties (Wang & Feng, 2010).
Biotechnology and Protein Refolding
In biotechnological applications, derivatives of 4-Mercaptopyridine-3-carboxylic acid have been explored for their role in facilitating the refolding of proteins. The work by Patil et al. (2008) demonstrates the use of heteroaromatic thiol compounds, including 4-mercaptopyridine derivatives, as redox reagents for in vitro refolding of recombinantly expressed proteins. This study highlights the compound's utility in improving the efficiency of protein refolding processes, which is pivotal in biopharmaceutical production and research (Patil, Rudolph, & Lange, 2008).
Material Science and Nanotechnology
The unique chemical properties of 4-Mercaptopyridine-3-carboxylic acid derivatives have been harnessed in material science, particularly in the synthesis and functionalization of nanoparticles. The study on the synthesis and characterization of thiolate-oxo ligated zinc alkyl derivatives for the production of Zn-based nanoparticles by Boyle et al. (2009) exemplifies the application of these compounds in creating materials with novel properties for catalysis, electronics, and other advanced applications (Boyle, Pratt, Alam, Headley, & Rodriguez, 2009).
Safety And Hazards
将来の方向性
The future directions of 4-Mercaptopyridine-3-carboxylic acid research could involve the synthesis of new co-crystals. For instance, four new co-crystals were synthesized via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid . The resulting structures are the first four reported co-crystals of mercaptopyridines .
特性
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGWKRJJEODSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356075 |
Source


|
| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptopyridine-3-carboxylic acid | |
CAS RN |
18103-73-6 |
Source


|
| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

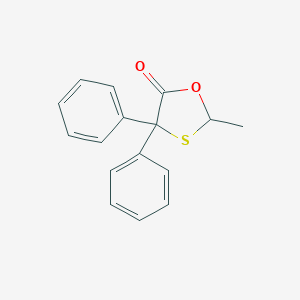
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

